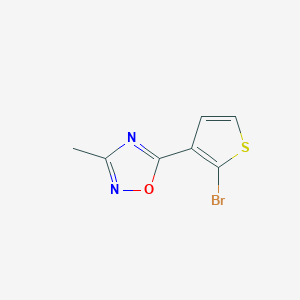
tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound is not straightforwardly available from the search results . It might involve complex organic reactions, and it’s recommended to consult a synthetic chemist or a relevant research paper for detailed synthesis steps.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not directly available from the search results . Its reactivity could be predicted based on its functional groups, but for detailed reaction mechanisms and conditions, it’s recommended to refer to a relevant research paper or database.Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.14. It’s predicted to have high GI absorption and is BBB permeant. It’s not a substrate or inhibitor for various CYP enzymes. The Log Po/w values vary depending on the method, ranging from 1.7 to 3.01. The compound is predicted to be soluble, with solubility values ranging from 0.574 mg/ml to 2.03 mg/ml depending on the method .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, an anticancer drug (Kong et al., 2016).
- Intermediate in Anticancer Drug Synthesis : It is also utilized as an intermediate for small molecule anticancer drugs, playing a key role in the development of new therapeutic agents (Zhang et al., 2018).
- Vandetanib Intermediate : Another application includes its use as a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Synthesis Techniques and Chemistry
- Regioselectivity in Synthesis : Studies have been conducted on the regioselectivity and reaction media for synthesizing similar compounds, providing insights into efficient synthetic methods (Martins et al., 2012).
- Novel Synthesis Routes : Novel and efficient synthesis routes for similar compounds have been developed, showcasing advancements in chemical synthesis (Bobko et al., 2012).
Molecular Structure and Characterization
- Molecular Structure Analysis : X-ray diffraction studies and characterization of similar compounds provide a deeper understanding of their molecular structure, crucial for pharmaceutical applications (Sanjeevarayappa et al., 2015).
Potential in Drug Synthesis
- Synthesis of Nociceptin Antagonists : This compound is a useful intermediate in the synthesis of nociceptin antagonists, indicating its potential in developing novel therapeutic agents (Jona et al., 2009).
Other Applications
- Fungicidal Activity : Some compounds with similar structures have shown fungicidal activity, suggesting potential agricultural applications (Mao et al., 2013).
Mecanismo De Acción
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gear .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-11(12(16)17)10(15)8-18-20/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIOAZCBLVRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)





![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)


![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)

